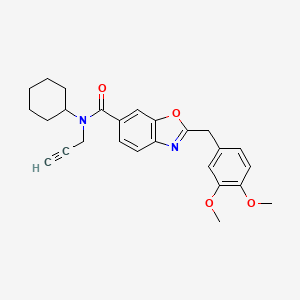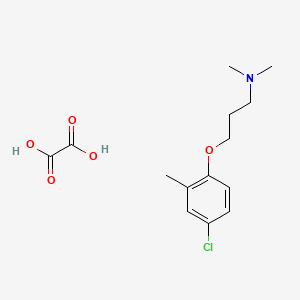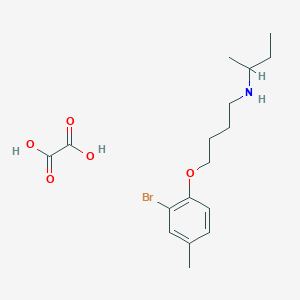
2-(2-fluorophenoxy)-N-3-pyridinylpropanamide
Overview
Description
2-(2-fluorophenoxy)-N-3-pyridinylpropanamide is a useful research compound. Its molecular formula is C14H13FN2O2 and its molecular weight is 260.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 260.09610582 g/mol and the complexity rating of the compound is 301. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Met Kinase Inhibition and Cancer Therapy
The discovery and development of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a compound structurally related to 2-(2-fluorophenoxy)-N-3-pyridinylpropanamide, demonstrate potent and selective inhibition of the Met kinase superfamily. This inhibition has shown to lead to complete tumor stasis in specific cancer models, highlighting the compound's potential in cancer therapy (Schroeder et al., 2009).
Molecular Docking and QSAR Studies
Docking and quantitative structure–activity relationship (QSAR) studies have been performed on derivatives of this compound, providing insights into the molecular features contributing to high inhibitory activity against c-Met kinase. These studies aid in understanding the orientations and active conformations of these inhibitors, potentially guiding the design of more effective therapeutic agents (Caballero et al., 2011).
Sensing and Imaging Applications
Research on salicylaldehyde-based hydrazones structurally similar to this compound has shown potential in fluorescent "turn on" chemo-sensing for Al3+ ions. These compounds exhibit enhanced emission upon interaction with Al3+, making them useful for selective detection and imaging applications in living cells (Rahman et al., 2017).
Environmental Monitoring
The transformation of phenol to benzoate via para-carboxylation has been studied using isomeric fluorophenols as analogues. This research provides insights into the anaerobic degradation processes of phenolic compounds, including those structurally related to this compound, highlighting the environmental fate and transformation of these compounds (Genthner et al., 1989).
Properties
IUPAC Name |
2-(2-fluorophenoxy)-N-pyridin-3-ylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O2/c1-10(19-13-7-3-2-6-12(13)15)14(18)17-11-5-4-8-16-9-11/h2-10H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDVIXKYODOSLGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CN=CC=C1)OC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-butoxyphenyl)-1-[2-(diethylamino)ethyl]-4-(2-furoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4039947.png)
![N-[2-[2-(4-methoxy-2-prop-2-enylphenoxy)ethoxy]ethyl]butan-2-amine;oxalic acid](/img/structure/B4039955.png)
![N-{[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}-N-[(1-methyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B4039959.png)


![1-[2-[2-(2-Tert-butylphenoxy)ethoxy]ethyl]-2-methylimidazole;oxalic acid](/img/structure/B4040007.png)

![N-[2-(4-methoxyphenoxy)ethyl]butan-2-amine;oxalic acid](/img/structure/B4040017.png)
![2,6-Dimethyl-4-[4-[4-(2-phenylpropan-2-yl)phenoxy]butyl]morpholine;oxalic acid](/img/structure/B4040022.png)
![3-methyl-1-[3-(4-nitrophenoxy)propyl]piperidine oxalate](/img/structure/B4040027.png)
![N-[4-(acetylamino)phenyl]-2-(2-fluorophenoxy)propanamide](/img/structure/B4040032.png)
![4-[3-(2,6-Dimethoxyphenoxy)propyl]-2,6-dimethylmorpholine;oxalic acid](/img/structure/B4040043.png)
![N-[2-[2-(4-methylphenoxy)ethoxy]ethyl]butan-2-amine;oxalic acid](/img/structure/B4040046.png)

